

Spectroscopic Profile of 4-Chlorophenylurea: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-Chlorophenylurea** (CAS No: 140-38-5), a compound of interest in various research and development applications. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of **4-Chlorophenylurea** have been acquired and analyzed to confirm its chemical structure.

¹H NMR Spectral Data

The ¹H NMR spectrum of **4-Chlorophenylurea** exhibits characteristic signals corresponding to the aromatic protons and the protons of the urea moiety. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.



| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---------------------------------------|------------|
| Data not explicitly available in search results | Aromatic Protons (H-2, H-3, H-5, H-6) | |
| Data not explicitly available in search results | NH₂ Protons | |
| Data not explicitly available in search all results | NH Proton | _ |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in **4-Chlorophenylurea** gives a distinct signal.

| Chemical Shift (δ) ppm | Assignment |
|---|-----------------------------|
| Data not explicitly available in search results | C=O (Urea Carbonyl) |
| Data not explicitly available in search results | C-1 (Carbon attached to NH) |
| Data not explicitly available in search results | C-2, C-6 |
| Data not explicitly available in search results | C-3, C-5 |
| Data not explicitly available in search results | C-4 (Carbon attached to CI) |

Experimental Protocol for NMR Spectroscopy

Instrumentation: A Varian A-60 spectrometer or equivalent is typically used for ¹H NMR analysis. For ¹³C NMR, a higher field instrument is preferable for better resolution.

Sample Preparation:

- A small amount of **4-Chlorophenylurea** is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). The use of DMSO-d₆ is common for urea compounds due to its ability to dissolve the sample and to observe exchangeable protons (NH and NH₂).
- The concentration of the sample is typically in the range of 5-10 mg/mL.



The solution is transferred to a standard 5 mm NMR tube.

Data Acquisition:

- ¹H NMR: The spectrum is acquired at a specific frequency (e.g., 300 or 400 MHz). A sufficient number of scans are accumulated to obtain a good signal-to-noise ratio.
- ¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **4-Chlorophenylurea** shows characteristic absorption bands for the N-H, C=O, and C-Cl bonds, as well as aromatic C-H and C=C vibrations.

FTIR Spectral Data

The major absorption bands in the Fourier-transform infrared (FTIR) spectrum of **4-Chlorophenylurea** are summarized below.



| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|--|
| 3430 - 3300 | Strong, Broad | N-H Stretching (Amide) |
| 3200 - 3000 | Medium | Aromatic C-H Stretching |
| 1650 - 1630 | Strong | C=O Stretching (Urea, Amide I) |
| 1600 - 1550 | Medium | N-H Bending (Amide II) & Aromatic C=C Stretching |
| 1490 | Medium | Aromatic C=C Stretching |
| 1100 - 1000 | Medium | C-N Stretching |
| 850 - 800 | Strong | para-disubstituted benzene C- H Bending |
| 750 - 700 | Medium | C-CI Stretching |

Experimental Protocol for FTIR Spectroscopy

Instrumentation: A Bruker IFS 85 FTIR spectrometer or a similar instrument is used.[1]

Sample Preparation (KBr Pellet Method):[1]

- Approximately 1-2 mg of finely ground 4-Chlorophenylurea is mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- The KBr pellet is placed in the sample holder of the FTIR spectrometer for analysis.

Data Acquisition:

- The spectrum is recorded over a typical range of 4000-400 cm⁻¹.
- A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.



Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.

Mass Spectral Data

The mass spectrum of **4-Chlorophenylurea** is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). The key fragments and their relative intensities are presented below.

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|---|
| 172 | Moderate | [M+2] ⁺ (due to ³⁷ Cl isotope) |
| 170 | High | [M] ⁺ (Molecular Ion) |
| 129 | High | [M - NHCO] ⁺ (due to ³⁷ Cl isotope) |
| 127 | Very High | [M - NHCO]+ (Base Peak) |
| 107 | Moderate | [C ₆ H ₄ Cl] ⁺ |
| 92 | Moderate | [C ₆ H ₄ N] ⁺ |
| 77 | Moderate | [C ₆ H ₅]+ |

Experimental Protocol for Mass Spectrometry (GC-MS)

Instrumentation: A standard GC-MS system, such as one from the NIST Mass Spectrometry Data Center, is used.[1]

Sample Preparation:

 A dilute solution of 4-Chlorophenylurea is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).



• The solution is then injected into the gas chromatograph.

Gas Chromatography (GC) Conditions:

- Column: A suitable capillary column (e.g., HP-5MS) is used for separation.
- Carrier Gas: Helium is typically used as the carrier gas.
- Inlet Temperature: The injector temperature is set to ensure volatilization of the sample without degradation.
- Oven Program: A temperature gradient is used to elute the compound from the column.

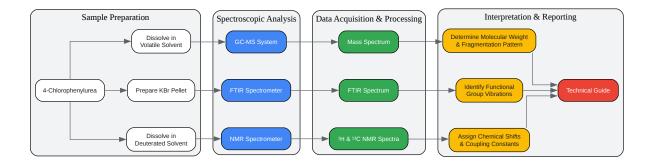
Mass Spectrometry (MS) Conditions:

- Ionization Method: Electron Ionization (EI) is commonly used, with a standard electron energy of 70 eV.
- Mass Analyzer: A quadrupole or ion trap mass analyzer is typically employed.
- Scan Range: The mass-to-charge ratio (m/z) is scanned over a range that includes the molecular weight of the compound (e.g., 40-300 amu).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Chlorophenylurea**.





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Caption: General workflow for spectroscopic analysis of **4-Chlorophenylurea**.

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References

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